![molecular formula C13H16Cl2N2O4S B7466965 Ethyl 4-[(3,4-dichlorophenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B7466965.png)
Ethyl 4-[(3,4-dichlorophenyl)sulfonyl]-1-piperazinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-[(3,4-dichlorophenyl)sulfonyl]-1-piperazinecarboxylate, commonly known as DIDS, is a chemical compound that has been extensively used in scientific research. DIDS is a sulfonamide derivative that belongs to the class of piperazine carboxylic acid derivatives. It has been used as a pharmacological tool to investigate various physiological and biochemical processes.
作用机制
DIDS is an inhibitor of anion transporters, including chloride channels and bicarbonate transporters. It binds to the transporter protein and inhibits the movement of anions across the membrane. DIDS has been shown to inhibit various chloride channels, such as the cystic fibrosis transmembrane conductance regulator (CFTR) and the voltage-gated chloride channel (ClC-2).
Biochemical and Physiological Effects
DIDS has been shown to have various biochemical and physiological effects. It has been shown to inhibit the secretion of chloride ions in the airway epithelium and the secretion of bicarbonate ions in the pancreatic duct. DIDS has also been shown to inhibit the activity of the ClC-2 chloride channel, which is involved in the regulation of neuronal excitability and synaptic transmission.
实验室实验的优点和局限性
One of the advantages of using DIDS in lab experiments is its specificity for anion transporters, which allows for the selective inhibition of these transporters. DIDS has also been shown to be relatively stable and easy to use in lab experiments. However, one of the limitations of using DIDS is its potential toxicity and non-specific effects on other ion channels and transporters.
未来方向
There are several future directions for the use of DIDS in scientific research. One potential future direction is the development of more specific and potent inhibitors of anion transporters. Another potential direction is the use of DIDS in the development of new therapies for diseases such as cystic fibrosis and pancreatic cancer, which are characterized by abnormal anion transport. Additionally, the use of DIDS in the study of ion channel function and regulation could lead to a better understanding of the mechanisms underlying various physiological and pathological processes.
合成方法
The synthesis of DIDS involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with ethyl piperazine-1-carboxylate in the presence of a base such as triethylamine. The reaction yields DIDS as a white crystalline solid with a melting point of 195-197°C.
科学研究应用
DIDS has been extensively used as a pharmacological tool to investigate various physiological and biochemical processes. It has been used to study the role of anion transporters, such as chloride channels and bicarbonate transporters, in various biological processes. DIDS has also been used to study the role of ion channels in the regulation of neuronal excitability and synaptic transmission.
属性
IUPAC Name |
ethyl 4-(3,4-dichlorophenyl)sulfonylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O4S/c1-2-21-13(18)16-5-7-17(8-6-16)22(19,20)10-3-4-11(14)12(15)9-10/h3-4,9H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRINHQPGTMSKMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

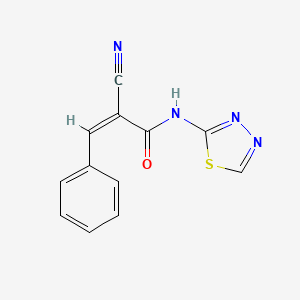
![(E)-3-[4-[(3-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466908.png)
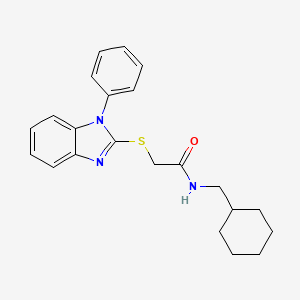
![(E)-2-cyano-3-[4-[(2-fluorophenyl)methoxy]phenyl]-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466934.png)
![3-(2-Methoxyphenoxy)-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2,4,6-tetraene](/img/structure/B7466937.png)

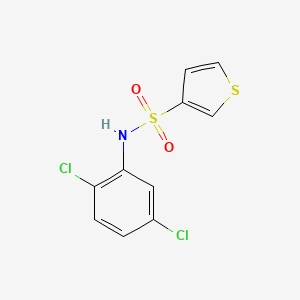
![[2-(2,6-diethylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7466944.png)
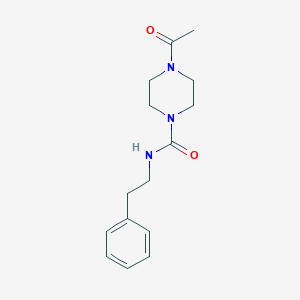
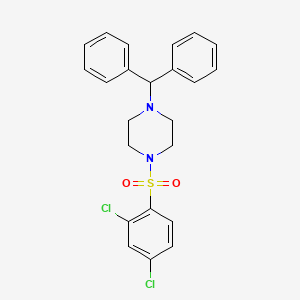
![3-[[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]-methylamino]propanenitrile](/img/structure/B7466955.png)
![[2-[2-(4-Methoxyphenyl)ethylamino]-2-oxoethyl] cyclopropanecarboxylate](/img/structure/B7466961.png)
![4-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]benzonitrile](/img/structure/B7466973.png)
![[2-(4-carbamoylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7466983.png)